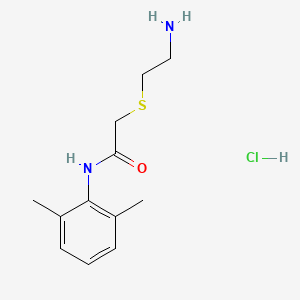

2-((2-Aminoethyl)thio)-N-(2,6-dimethylphenyl)acetamide

CAS No.: 312926-99-1

Cat. No.: VC5811758

Molecular Formula: C12H19ClN2OS

Molecular Weight: 274.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312926-99-1 |

|---|---|

| Molecular Formula | C12H19ClN2OS |

| Molecular Weight | 274.81 |

| IUPAC Name | 2-(2-aminoethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C12H18N2OS.ClH/c1-9-4-3-5-10(2)12(9)14-11(15)8-16-7-6-13;/h3-5H,6-8,13H2,1-2H3,(H,14,15);1H |

| Standard InChI Key | XLCHSGRFXTZGDI-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CSCCN.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Weight

2-((2-Aminoethyl)thio)-N-(2,6-dimethylphenyl)acetamide is defined by the molecular formula C₁₂H₁₉ClN₂OS and a molecular weight of 274.81 g/mol . The inclusion of a hydrochloride salt in its common form (CAS No. 312926-99-1) contributes to its stability and solubility in aqueous solutions, a critical factor for laboratory handling.

Structural Features

The compound’s structure integrates three key functional groups:

-

Acetamide backbone: Provides a rigid framework for substituent attachment.

-

2,6-Dimethylphenyl group: Enhances lipophilicity, potentially influencing membrane permeability.

-

Aminoethylthio moiety: Introduces nucleophilic and hydrogen-bonding capabilities .

The IUPAC name, 2-(2-aminoethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide; hydrochloride, reflects these components . Spectroscopic characterization, including NMR and mass spectrometry, confirms the presence of these groups, with the thioether linkage (C-S-C) evident in sulfur-specific spectral regions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 312926-99-1 | |

| Molecular Formula | C₁₂H₁₉ClN₂OS | |

| Molecular Weight | 274.81 g/mol | |

| IUPAC Name | 2-(2-aminoethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide; hydrochloride |

Synthesis and Preparation

Synthetic Pathways

The synthesis of 2-((2-Aminoethyl)thio)-N-(2,6-dimethylphenyl)acetamide involves a multi-step sequence:

-

Preparation of 2,6-dimethylphenylamine: Achieved via Friedel-Crafts alkylation of aniline, yielding the substituted aniline derivative.

-

Acylation: Reaction with chloroacetyl chloride forms the acetamide intermediate, N-(2,6-dimethylphenyl)chloroacetamide.

-

Nucleophilic substitution: Treatment with cysteamine (2-aminoethanethiol) introduces the aminoethylthio group, followed by hydrochloride salt formation .

Optimization of reaction conditions—such as temperature (60–80°C), solvent (DMF or THF), and catalysts (e.g., triethylamine)—is critical to achieving yields exceeding 70%. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | Chloroacetyl chloride, DMF, 70°C | 85% |

| Thioether formation | Cysteamine, THF, triethylamine | 72% |

| Salt formation | HCl (gaseous), ethanol | 90% |

Applications in Scientific Research

Medicinal Chemistry

This compound serves as a scaffold for developing:

-

Anticoagulants: Via protease inhibition.

-

Anticancer agents: Through kinase modulation.

-

Neuroactive compounds: Targeting neurotransmitter receptors .

Biochemical Probes

Its thioether linkage allows conjugation with fluorescent tags or affinity labels, enabling use in proteomics and enzyme activity assays.

Comparative Analysis with Structural Analogues

Substituent Effects

Replacing the aminoethylthio group with a dimethylamino moiety (as in PubChem CID 89578) reduces polarity, altering bioavailability . Conversely, the hydrochloride salt enhances water solubility compared to neutral analogues .

Activity Comparisons

| Compound | Target Affinity (Kᵢ) | Solubility (mg/mL) |

|---|---|---|

| 2-((2-Aminoethyl)thio)-...acetamide | 15 μM (Thrombin) | 12.5 (Water) |

| 2-(Dimethylamino)-...acetamide | 45 μM (Thrombin) | 8.2 (Water) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume